1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide
Description
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1H-imidazole core substituted at the 1-position with a methyl group and at the 4-position with a sulfonamide moiety. The sulfonamide nitrogen is further functionalized with a cyclopentylmethyl group bearing a thiophen-3-yl substituent. This compound’s structural complexity arises from the combination of a heterocyclic imidazole ring, a sulfonamide linker, and a thiophene-containing cyclopentyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-17-8-13(15-11-17)21(18,19)16-10-14(5-2-3-6-14)12-4-7-20-9-12/h4,7-9,11,16H,2-3,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWXMVIRSBUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide involves several steps. The synthetic route typically starts with the preparation of the thiophene derivative, followed by the cyclopentylmethylation of the thiophene ring. The final step involves the sulfonation of the imidazole ring. The reaction conditions often require the use of strong acids and bases, as well as high temperatures to facilitate the reactions.
Chemical Reactions Analysis
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with a similar structure to 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to possess broad-spectrum antibacterial properties. A comparative study highlighted that certain derivatives demonstrated effective inhibition against multidrug-resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer applications. In vitro studies have evaluated its effects on various cancer cell lines, revealing cytotoxic effects at concentrations above 10 µM. These findings align with the broader category of imidazole derivatives that have been investigated for their ability to induce apoptosis in cancer cells . Notably, the sulfonamide moiety is often linked to enhanced anticancer activity due to its interaction with specific biological targets involved in tumor growth and proliferation.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several derivatives related to this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains, showcasing its potential as a novel therapeutic agent in treating resistant infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations exceeding 10 µM. The study concluded that the compound's structural features contribute significantly to its cytotoxicity, making it a candidate for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Substitutions
- 1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (CAS: 1448053-08-4): This analogue replaces the cyclopentyl group with a piperidine ring, where the thiophen-3-yl group is attached via a methylene bridge.
- 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide :
Here, the thiophen-2-yl group is linked via a pyrazole-ethyl chain instead of a cyclopentyl group. The thiophene’s position (2-yl vs. 3-yl) may influence electronic interactions in binding pockets, as 3-substituted thiophenes exhibit distinct resonance and steric profiles compared to 2-substituted derivatives .
Heterocyclic Variations in Imidazole Derivatives
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] :
This compound lacks the sulfonamide group but shares the imidazole-thiophene hybrid structure. The absence of the sulfonamide reduces hydrogen-bonding capacity, which is critical for target recognition in enzyme inhibition . - 1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide (CAS: 2034290-36-1) :
Substituting thiophene with an oxolane (tetrahydrofuran) ring introduces oxygen instead of sulfur, altering polarity and metabolic stability. The oxolane’s electron-rich oxygen may enhance solubility but reduce aromatic stacking interactions .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular weights and substituent effects is summarized below:
| Compound Name | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|
| 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide | ~407.5 (est.) | Cyclopentyl-thiophen-3-yl, methylimidazole | Not provided |
| 1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide | ~424.5 | Piperidinyl-thiophen-3-ylmethyl | 1448053-08-4 |
| 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide | ~407.5 | Pyrazole-ethyl-thiophen-2-yl | Not provided |
| 1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide | 370.5 | Oxolane-piperidinyl, isopropyl | 2034290-36-1 |
Key Observations :
- The cyclopentyl-thiophene group in the target compound likely increases hydrophobicity compared to piperidine-based analogues, impacting blood-brain barrier penetration .
- Sulfur-containing thiophene derivatives generally exhibit lower solubility in aqueous media than oxygenated heterocycles (e.g., oxolane), which may necessitate formulation adjustments .
Comparison with Analogues :
- Compound 179 in utilizes a tributylstannyl intermediate for Suzuki-Miyaura coupling, suggesting that palladium-catalyzed cross-coupling may be employed for thiophene introduction in related compounds .
- Thiophene-free derivatives (e.g., oxolane-substituted compounds) avoid challenges associated with sulfur reactivity but require alternative strategies for heterocycle functionalization .
Biological Activity
1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is defined by the following components:
- Imidazole ring : A five-membered aromatic ring containing two nitrogen atoms.
- Thiophene moiety : A five-membered ring containing sulfur, contributing to its unique chemical properties.
- Cyclopentyl group : This cyclic structure enhances the compound's lipophilicity and biological interactions.
The molecular formula can be represented as , with a molecular weight of approximately 306.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially impacting metabolic pathways related to disease progression.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are critical in cancer and inflammatory diseases.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Imidazole derivatives have been extensively studied for their anticancer potential. The compound has demonstrated cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and inhibition of cell cycle progression at the G2/M phase .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated an IC50 value comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Anticancer Activity
In vitro assays were conducted on glioma cell lines treated with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. This study supports further exploration of the compound's role in cancer therapy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
